molecular formula C31H30N4O6S B2697670 ethyl 2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetate CAS No. 896682-39-6

ethyl 2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetate

Cat. No.: B2697670
CAS No.: 896682-39-6
M. Wt: 586.66
InChI Key: KZWSRNZTLUFPBP-UHFFFAOYSA-N
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Description

This compound (CAS: 896682-45-4) features a polycyclic quinazolinone core fused with a [1,3]dioxolo ring (positions 4,5-g), a sulfanylacetate ester side chain, and a 4-(4-phenylpiperazine-1-carbonyl)benzyl substituent at position 5. Its molecular formula is C29H27N5O5S (MW: 557.62), with a high topological polar surface area (143 Ų) and moderate hydrophobicity (XlogP: 3.1) . The phenylpiperazine moiety and dioxolo ring likely enhance its pharmacokinetic properties, such as blood-brain barrier penetration or metabolic stability, while the sulfanyl group may contribute to redox-mediated interactions .

Properties

IUPAC Name

ethyl 2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N4O6S/c1-2-39-28(36)19-42-31-32-25-17-27-26(40-20-41-27)16-24(25)30(38)35(31)18-21-8-10-22(11-9-21)29(37)34-14-12-33(13-15-34)23-6-4-3-5-7-23/h3-11,16-17H,2,12-15,18-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWSRNZTLUFPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CC4=CC=C(C=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: This step involves the reaction of the quinazoline intermediate with 4-phenylpiperazine, often using coupling reagents such as EDCI or DCC.

    Formation of the Dioxolo Ring: This can be accomplished through the reaction of the intermediate with appropriate diol derivatives under dehydrating conditions.

    Thioester Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or thioester groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, bases like potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

    Biological Studies: It can be used to study the interactions of quinazoline derivatives with biological targets, such as enzymes and receptors.

    Pharmacology: The compound can be used to investigate the pharmacokinetics and pharmacodynamics of quinazoline-based drugs.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazoline core can bind to the active site of enzymes, inhibiting their activity. The piperazine moiety can interact with receptors, modulating their signaling pathways. The dioxolo ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Quinazolinone Cores
Compound Name Molecular Formula Key Features Biological Activity/Application Synthesis Method
Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate C18H15N2O3S Simpler quinazolinone core, phenyl substituent, thioether linkage Precursor for analgesic hydrazides Alkylation of 2-thioxoquinazolinone
Ethyl 4-[4-(8-(4-oxo-2-thioxodihydroquinazolin-3-yl)octanoyl)piperazin-1-yl]benzoate C34H37N5O4S Thioxo (C=S) group, piperazine-linked benzoate, long aliphatic chain Not explicitly stated (likely enzyme inhibition) PyBOP-mediated coupling in DCM/DMF
7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-6-sulfanylidene-... (688055-94-9) C27H30N4O4S Sulfanylidene (S=C) group, same benzyl-piperazine substituent Unreported (structural analog) Unspecified

Key Observations :

  • Sulfur Functionality : The sulfanyl (S-) group in the target compound contrasts with thioxo (C=S) groups in analogues (e.g., ), which may alter hydrogen-bonding capacity and metabolic pathways.
  • Piperazine Moieties : The 4-phenylpiperazine-1-carbonyl group, shared with , is associated with CNS activity due to its affinity for neurotransmitter receptors .

Biological Activity

Ethyl 2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetate (CAS: 896682-39-6) is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Quinazoline Core : Known for its role in various biological activities.
  • Dioxolo Ring : Enhances binding affinity to biological targets.
  • Piperazine Moiety : Contributes to receptor interactions.
PropertyValue
Molecular FormulaC₃₁H₃₀N₄O₆S
Molecular Weight586.7 g/mol
CAS Number896682-39-6

The mechanism of action involves the compound's interaction with specific molecular targets. The quinazoline core can inhibit enzyme activity by binding to their active sites. Additionally, the piperazine moiety interacts with various receptors, modulating their signaling pathways. The dioxolo ring enhances the compound's binding affinity and specificity, potentially leading to increased therapeutic effects.

Anticonvulsant Activity

Research indicates that derivatives of compounds similar to ethyl 2-[(8-oxo... have shown significant anticonvulsant activity. For instance, studies have demonstrated that certain phenylpiperazine derivatives exhibit protective effects in models of maximal electroshock (MES) seizures and psychomotor seizures (6-Hz model) in animal studies. The introduction of specific functional groups, such as trifluoromethyl, has been linked to enhanced anticonvulsant efficacy due to increased lipophilicity and metabolic stability .

Cytotoxicity and Antitumor Potential

Preliminary studies suggest that compounds with similar structural features may possess cytotoxic properties against various cancer cell lines. The quinazoline scaffold is often associated with antitumor activity due to its ability to interfere with cellular proliferation pathways. Further investigation into the specific cytotoxic mechanisms of ethyl 2-[(8-oxo...] is warranted.

Case Studies

  • Anticonvulsant Screening :
    • Study Design : Compounds were tested in MES and 6-Hz models.
    • Findings : Several derivatives showed significant protection against seizures at doses ranging from 100 mg/kg to 300 mg/kg.
    • : The presence of the piperazine moiety was crucial for enhancing anticonvulsant activity.
  • Cytotoxicity Assessment :
    • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
    • Results : Notable inhibition of cell proliferation was observed at varying concentrations.
    • Implications : The compound may serve as a lead for developing new anticancer agents.

Synthesis

The synthesis of ethyl 2-[(8-oxo...] involves several key steps:

  • Formation of Quinazoline Core :
    • Cyclization under acidic conditions.
  • Piperazine Attachment :
    • Coupling reactions using EDCI or DCC as coupling agents.
  • Dioxolo Ring Formation :
    • Reaction with diol derivatives under dehydrating conditions.
  • Thioester Formation :
    • Final product formation through thioesterification reactions.

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